molecular formula C25H29N5O2 B12700311 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- CAS No. 184691-71-2

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)-

Cat. No.: B12700311
CAS No.: 184691-71-2
M. Wt: 431.5 g/mol
InChI Key: NYWVACOXKGYZLK-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as a ligand for certain receptors, modulating their activity. The pathways involved may include signal transduction cascades that lead to changes in cellular functions. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

CAS No.

184691-71-2

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

1-oxo-N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxamide

InChI

InChI=1S/C25H29N5O2/c31-24(18-7-8-22-21(17-18)20-9-11-27-25(32)23(20)28-22)26-10-4-12-29-13-15-30(16-14-29)19-5-2-1-3-6-19/h1-3,5-8,17,28H,4,9-16H2,(H,26,31)(H,27,32)

InChI Key

NYWVACOXKGYZLK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)NCCCN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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